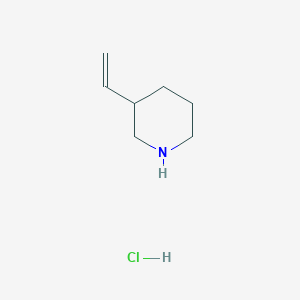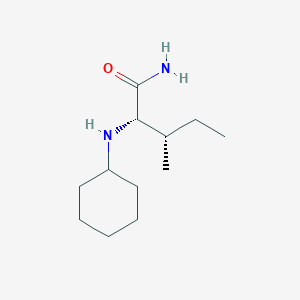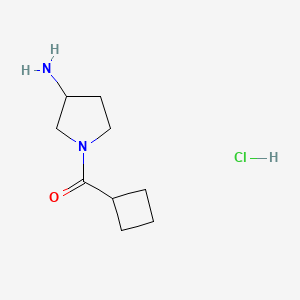
Chlorhydrate de 3-éthénylpipéridine
Vue d'ensemble
Description
3-Ethenylpiperidine hydrochloride is a laboratory chemical used for scientific research and development . It is not intended for human or veterinary use. The molecular formula of 3-Ethenylpiperidine hydrochloride is C7H14ClN.
Chemical Reactions Analysis
While specific chemical reactions involving 3-Ethenylpiperidine hydrochloride are not available, piperidine derivatives are known to undergo various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Applications De Recherche Scientifique
Synthèse et conception de médicaments
Chlorhydrate de 3-éthénylpipéridine : est un intermédiaire de synthèse précieux en chimie médicinale. Il est utilisé dans la synthèse de divers dérivés de la pipéridine, qui sont des éléments constitutifs clés dans la conception de médicaments . Ces dérivés ont été incorporés dans plus de vingt classes de produits pharmaceutiques, y compris les alcaloïdes, ce qui témoigne de leur polyvalence et de leur importance dans le développement de nouveaux agents thérapeutiques .
Recherche pharmacologique
En pharmacologie, les dérivés du This compound présentent un large éventail d'activités biologiques. Ils sont explorés pour leur potentiel en tant qu'agents anticancéreux, antiviraux, antipaludiques, antimicrobiens et antifongiques . Les dérivés du composé sont également étudiés pour leurs propriétés analgésiques, anti-inflammatoires, anti-Alzheimer, antipsychotiques et anticoagulantes, ce qui les rend importants dans la découverte de nouveaux traitements pharmacologiques .
Études biologiques
Les dérivés du This compound jouent un rôle crucial dans les systèmes biologiques. Ils sont utilisés comme éléments constitutifs et réactifs dans la synthèse de composés organiques, y compris ceux qui ont des propriétés médicinales . La recherche dans ce domaine se concentre sur la compréhension de l'activité biologique et des applications pharmacologiques de ces dérivés, qui sont présents dans de nombreux médicaments approuvés par la FDA .
Chimie et catalyse
Dans le domaine de la chimie, le This compound est impliqué dans le développement de catalyseurs pour des réactions d'hydrogénation efficaces. Ces catalyseurs sont réputés pour leur grande stabilité et leur efficacité après plusieurs utilisations, ce qui est essentiel pour les applications industrielles . Les dérivés du composé sont également utilisés dans diverses réactions intra- et intermoléculaires, conduisant à la formation de nouvelles entités chimiques .
Science des matériaux
This compound : et ses dérivés sont étudiés pour leurs applications potentielles en science des matériaux. Ils peuvent contribuer au développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu'une conductivité accrue ou une meilleure stabilité thermique. Les dérivés du composé pourraient être utilisés dans la création de composites avancés, de revêtements ou de nanomatériaux .
Science de l'environnement
En science de l'environnement, les dérivés du This compound sont étudiés pour leurs applications dans le traitement de l'eau et la lutte contre la pollution. Ils peuvent être utilisés dans la dégradation de composés dangereux dans les eaux usées, contribuant ainsi au développement de technologies de purification de l'eau plus efficaces et durables .
Safety and Hazards
Orientations Futures
Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
Piperidine derivatives have been reported to interact with histamine h3 receptors and sigma-1 receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and cellular signaling .
Mode of Action
Piperidine derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, they can act as antagonists, blocking the activity of their target receptors, thereby modulating the physiological processes regulated by these receptors .
Biochemical Pathways
Piperidine derivatives have been associated with the modulation of various signaling pathways, such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways are involved in a wide range of cellular processes, including cell proliferation, inflammation, and apoptosis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug . They influence how the drug is absorbed into the body, distributed to the target sites, metabolized into active or inactive forms, and eventually eliminated from the body .
Result of Action
For instance, they have been shown to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Action Environment
The action, efficacy, and stability of 3-Ethenylpiperidine hydrochloride can be influenced by various environmental factors. These may include the physiological conditions within the body (such as pH and temperature), the presence of other molecules that can interact with the drug, and the specific characteristics of the target cells . .
Analyse Biochimique
Biochemical Properties
3-Ethenylpiperidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, 3-Ethenylpiperidine hydrochloride can bind to certain receptor proteins, modulating their activity and influencing signal transduction pathways.
Cellular Effects
The effects of 3-Ethenylpiperidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 3-Ethenylpiperidine hydrochloride can enhance synaptic transmission by increasing acetylcholine levels . This can lead to improved cognitive functions and memory. In other cell types, it may affect gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, 3-Ethenylpiperidine hydrochloride exerts its effects through several mechanisms. It binds to cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex. Additionally, 3-Ethenylpiperidine hydrochloride can interact with receptor proteins, altering their conformation and activity. These interactions can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The effects of 3-Ethenylpiperidine hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Ethenylpiperidine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Ethenylpiperidine hydrochloride in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of cholinesterase activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 3-Ethenylpiperidine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cognitive functions and memory by increasing acetylcholine levels . At higher doses, it may cause toxic or adverse effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
3-Ethenylpiperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . These interactions can affect the metabolic flux and levels of metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 3-Ethenylpiperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 3-Ethenylpiperidine hydrochloride is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic cleft in neuronal cells, where it can exert its effects on synaptic transmission. The localization of 3-Ethenylpiperidine hydrochloride within specific subcellular compartments can influence its interactions with biomolecules and its overall efficacy.
Propriétés
IUPAC Name |
3-ethenylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7-4-3-5-8-6-7;/h2,7-8H,1,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBVJXWRAKMSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146667-88-1 | |
| Record name | 3-ethenylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B1471203.png)






![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)
![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)

![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)
![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)


